Cas no 1857978-67-6 (3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid)

3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid
- EN300-1777583
- 1857978-67-6
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- Inchi: 1S/C8H10N2O3/c1-5-4-9-10(2)6(5)3-7(11)8(12)13/h4H,3H2,1-2H3,(H,12,13)
- InChI Key: JHUQUWKGDODXQC-UHFFFAOYSA-N
- SMILES: O=C(C(=O)O)CC1=C(C)C=NN1C
Computed Properties
- Exact Mass: 182.06914219g/mol
- Monoisotopic Mass: 182.06914219g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 72.2Ų
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777583-0.5g |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid |
1857978-67-6 | 0.5g |
$1221.0 | 2023-09-20 | ||
Enamine | EN300-1777583-0.25g |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid |
1857978-67-6 | 0.25g |
$1170.0 | 2023-09-20 | ||
Enamine | EN300-1777583-1.0g |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid |
1857978-67-6 | 1g |
$1272.0 | 2023-06-02 | ||
Enamine | EN300-1777583-0.05g |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid |
1857978-67-6 | 0.05g |
$1068.0 | 2023-09-20 | ||
Enamine | EN300-1777583-10.0g |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid |
1857978-67-6 | 10g |
$5467.0 | 2023-06-02 | ||
Enamine | EN300-1777583-10g |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid |
1857978-67-6 | 10g |
$5467.0 | 2023-09-20 | ||
Enamine | EN300-1777583-5g |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid |
1857978-67-6 | 5g |
$3687.0 | 2023-09-20 | ||
Enamine | EN300-1777583-5.0g |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid |
1857978-67-6 | 5g |
$3687.0 | 2023-06-02 | ||
Enamine | EN300-1777583-1g |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid |
1857978-67-6 | 1g |
$1272.0 | 2023-09-20 | ||
Enamine | EN300-1777583-2.5g |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid |
1857978-67-6 | 2.5g |
$2492.0 | 2023-09-20 |
3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid Related Literature
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Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
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Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716
Additional information on 3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid
3-(1,4-Dimethyl-1H-Pyrazol-5-yl)-2-Oxopropanoic Acid: A Comprehensive Overview
The compound 3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid (CAS No. 1857978-67-6) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural features and potential applications in various scientific domains. The molecule consists of a pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms, and is substituted with methyl groups at positions 1 and 4. The pyrazole ring is further connected to a 2-keto propanoic acid moiety, which introduces additional functional groups that can participate in various chemical reactions and biological interactions.
Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry. These compounds are known for their ability to modulate enzyme activity and receptor binding, making them promising candidates for drug development. The 3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid structure has been explored for its potential as a bioactive compound, particularly in the context of anti-inflammatory and anti-cancer activities. Researchers have reported that this compound exhibits selective inhibition against certain enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent.
The synthesis of 3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is often achieved through condensation reactions involving carbonyl compounds and ammonia derivatives. The subsequent introduction of the methyl groups at positions 1 and 4 is crucial for stabilizing the aromaticity of the pyrazole ring and enhancing the compound's chemical reactivity. Finally, the attachment of the 2-keto propanoic acid group is accomplished through nucleophilic substitution or coupling reactions, depending on the specific synthetic pathway employed.
One of the most intriguing aspects of this compound is its ability to participate in bioisosteric replacements. This property allows it to mimic the effects of other bioactive molecules while potentially offering improved pharmacokinetic profiles. For instance, studies have shown that 3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid can serve as an effective analog for certain peptide-based drugs, providing a smaller molecular size without compromising bioactivity. This makes it an attractive candidate for drug design strategies aimed at improving drug delivery and reducing side effects.
In addition to its medicinal applications, 3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-oxopropanoic acid has also been investigated for its role in agricultural chemistry. Specifically, this compound has been tested as a potential herbicide due to its ability to inhibit key enzymes involved in plant metabolism. Preliminary results indicate that it could offer an eco-friendly alternative to traditional herbicides by targeting specific biochemical pathways without causing widespread environmental harm.
The structural versatility of 3-(1,4-dimethyl-1H-pyrazol-5-yl)-2 oxopropanoic acid also makes it a valuable tool in materials science. Researchers have explored its use as a building block for constructing advanced materials such as coordination polymers and metal organic frameworks (MOFs). The presence of both nitrogen atoms in the pyrazole ring and the carboxylic acid group provides multiple coordination sites, enabling the formation of complex architectures with potential applications in gas storage and catalysis.
From an analytical standpoint, the characterization of 3-(1,4-dimethyl -1H-pyrazol -5 -yl) -2 oxopropanoic acid has been facilitated by modern spectroscopic techniques such as NMR and IR spectroscopy. These methods have provided insights into its molecular conformation and intermolecular interactions, which are critical for understanding its physical properties and reactivity under different conditions.
In conclusion, 3-(1 ,4 -dimethyl -1 H -pyrazol -5 -yl) -2 oxopropanoic acid (CAS No. 1857978 -67 -6) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its unique structure endows it with properties that make it suitable for roles ranging from drug development to materials science. As research continues to uncover new aspects of this molecule's chemistry and biology, it is likely that its significance will only grow within both academic and industrial settings.
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